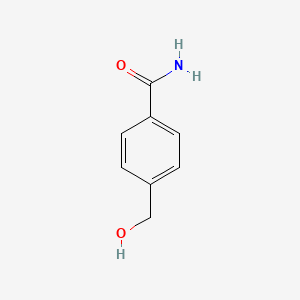

4-(Hydroxymethyl)benzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNMHHVYVQEPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342820 | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87128-27-6 | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 4 Hydroxymethyl Benzamide

Advanced Synthetic Pathways for 4-(Hydroxymethyl)benzamide

Advanced synthetic strategies focus on efficient and selective transformations to produce this compound. These can be broadly categorized into direct amidation approaches and multi-step sequences that build the molecule from simpler precursors.

Direct Synthesis Approaches

Direct synthesis of this compound primarily involves the amidation of 4-(hydroxymethyl)benzoic acid. This transformation is a cornerstone of organic synthesis, and various methods have been developed to facilitate this conversion efficiently. The challenge in direct amidation lies in the formation of a stable ammonium salt between the carboxylic acid and the amine (ammonia in this case), which requires dehydration to form the amide bond rsc.org.

The conversion of 4-(hydroxymethyl)benzoic acid to this compound in a single step can be achieved under several sets of conditions. A classical approach involves converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with ammonia.

Alternatively, direct dehydrative coupling is an attractive, more atom-economical method. This often requires high temperatures to overcome the energy barrier for dehydrating the intermediate ammonium salt rsc.org. For thermally sensitive molecules, milder conditions using activating agents are preferred. Optimization of these reactions involves adjusting parameters such as temperature, reaction time, and the stoichiometry of reagents to maximize the yield of the desired amide while minimizing side reactions. For instance, solvent-free amidation of some carboxylic acids can proceed smoothly at temperatures around 70°C, with reaction times of approximately 8 hours researchgate.net.

To avoid harsh conditions and the use of stoichiometric activating agents, catalytic direct amidation has become a significant area of research dntb.gov.ua. Various catalysts can promote the direct formation of amides from carboxylic acids and amines.

Boron-Based Catalysts : Ortho-iodo arylboronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have proven to be effective catalysts for direct amidation at room temperature, often in the presence of molecular sieves to remove water acs.org. Diboron compounds like tetrakis(dimethylamido)diboron have also been reported as efficient catalysts for the condensation of aromatic carboxylic acids with amines acs.org.

Titanium-Based Catalysts : Titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of aromatic carboxylic acids. Typically, a 10 mol% catalyst loading in refluxing toluene can convert the acid to an amide within 24 hours rsc.org.

Zirconium-Based Catalysts : A solid acid catalyst, Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄), has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a green and efficient pathway researchgate.net.

The selection of the catalyst depends on the specific substrates and the desired reaction conditions, with a general trend towards developing mild, environmentally friendly, and recyclable catalytic systems dntb.gov.uaresearchgate.net.

Optimizing yield and purity is crucial for the practical synthesis of this compound. In catalytic amidation, careful selection of the catalyst and reaction conditions is paramount. For example, using MIBA as a catalyst has been shown to provide higher yields in shorter reaction times compared to other boronic acid catalysts acs.org.

Purity enhancement often involves a carefully designed workup procedure. In a method using methyltrimethoxysilane (MTM) as a reagent for direct amidation, a specific workup involving evaporation followed by treatment with a THF/aqueous NaOH solution effectively removes unreacted starting materials and siloxane byproducts, yielding pure amide without the need for chromatography nih.gov. Post-reaction purification techniques such as recrystallization or column chromatography are standard methods to achieve high purity of the final product researchgate.netgoogle.com.

Multi-step Synthetic Routes

Multi-step syntheses allow for the construction of this compound from readily available starting materials. A logical and efficient route involves the initial synthesis of the key intermediate, 4-(hydroxymethyl)benzoic acid, followed by its conversion to the target amide.

A highly efficient multi-step route begins with the selective oxidation of p-xylene, an inexpensive industrial raw material google.comresearchgate.net. Conventional methods for synthesizing 4-(hydroxymethyl)benzoic acid often involve multiple steps, such as the bromination of 4-methylbenzoic acid followed by hydrolysis, or the selective oxidation of 1,4-benzenedimethanol google.com.

A more advanced, one-step method for preparing the precursor acid involves the direct catalytic oxidation of p-xylene. This process utilizes a Metal-Organic Framework (MOF) as a catalyst to achieve high selectivity under mild conditions google.comresearchgate.net. The resulting 4-(hydroxymethyl)benzoic acid can then be converted to this compound in a subsequent amidation step as described previously.

The use of M-MOF catalysts (where M can be Cu, Fe, Mn, etc.) with an oxidizing agent like hydrogen peroxide or t-butyl hydroperoxide in an organic solvent allows for a low-pollution, high-yield synthesis suitable for industrial production google.com. This method represents a significant improvement over traditional routes, which may suffer from long reaction times and low yields google.com.

Below is a data table summarizing various conditions for the synthesis of the precursor, 4-(hydroxymethyl)benzoic acid, from p-xylene using different M-MOF catalysts, as detailed in patent US10669223B2 google.com.

| Embodiment | Catalyst (M-MOF) | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Cu-MOF | 30% Hydrogen Peroxide | Acetonitrile | 30 | 5 | ~96 |

| 12 | Mn/Fe-MOF | t-butyl hydroperoxide | Acetone | 50 | 2 | ~82 |

Synthesis of N-(Hydroxymethyl)benzamide and Related N-Substituted Carbinolamides

Kinetics of N-(Hydroxymethyl)benzamide Formation and Breakdown

Influence of Substituent Groups on Reaction Kinetics

The kinetics of the aqueous breakdown of N-(hydroxymethyl)benzamide and its derivatives are significantly influenced by substituent groups on the aromatic ring. Studies have shown that the reaction can be catalyzed by both acid and base. nih.gov The breakdown of N-(hydroxymethyl)benzamide, 4-chloro-N-(hydroxymethyl)benzamide, and 2,4-dichloro-N-(hydroxymethyl)benzamide is subject to specific acid and specific base catalysis, showing a first-order dependence on hydronium and hydroxide ions, respectively. nih.govbohrium.com However, at higher concentrations of hydroxide, the reaction rate becomes pH-independent for these compounds. nih.govbohrium.com

Electron-withdrawing groups on the phenyl ring of N-(hydroxymethyl)benzamide derivatives affect the reaction rates. A kinetic study of eight N-(hydroxymethyl)benzamide derivatives under basic conditions (pH 10-14) revealed that the reaction proceeds through a specific-base-catalyzed deprotonation of the hydroxyl group, followed by a rate-limiting breakdown of the resulting alkoxide to form an aldehyde and an amidate. acs.org This mechanism is supported by the lack of general buffer catalysis and the shift from first-order to zero-order dependence on hydroxide concentration as it increases. acs.org

A Hammett correlation for the breakdown of the deprotonated carbinolamide showed a ρ-value of 0.67, indicating that electron-withdrawing substituents on the aromatic ring of the benzamide (B126) portion accelerate the rate-limiting step. acs.org Conversely, these substituents have only a minor effect on the acidity (pKa) of the hydroxyl group. acs.orgamazonaws.com This suggests that the primary electronic effect of the substituents is on the leaving group ability (nucleofugality) of the amidate after the alkoxide has formed, rather than on the initial deprotonation step. acs.org

Table 1: Rate Constants for the Breakdown of Substituted N-(Hydroxymethyl)benzamide Derivatives

| Compound | Substituent | k' (M⁻¹s⁻¹) (Base-Catalyzed) |

|---|---|---|

| N-(hydroxymethyl)benzamide | H | 0.37 |

| 4-chloro-N-(hydroxymethyl)benzamide | 4-Cl | - |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | 2,4-diCl | - |

Data for chloro-derivatives not quantitatively specified in the provided search results. Data sourced from kinetic studies. bohrium.comamazonaws.com

Synthesis of N-Alkyl Carbinolamides and Analogues

The synthesis of N-alkyl carbinolamides, analogues of this compound, has been explored to understand the effect of N-alkylation on carbinolamide reactivity. amazonaws.com One such analogue, N-(hydroxymethyl)phthalimidine, is synthesized from the reaction of phthalimide and formaldehyde (B43269). amazonaws.com This class of compounds is significant as it helps to quantify the impact of substitution on the amide nitrogen on the stability and reaction kinetics of the carbinolamide functionality. amazonaws.com

Kinetic studies on N-(hydroxymethyl)phthalimidine under basic conditions show that it reacts through a similar mechanism to other carbinolamides, involving a specific-base catalyzed breakdown. amazonaws.com However, a notable difference is that the N-alkylated compound reacts approximately 2.2 times faster than the parent N-(hydroxymethyl)benzamide under identical conditions. amazonaws.com The apparent second-order rate constant (k'1) for N-(hydroxymethyl)phthalimidine is 0.83 M⁻¹s⁻¹, compared to 0.37 M⁻¹s⁻¹ for N-(hydroxymethyl)benzamide. amazonaws.com

While N-alkylation significantly increases the reaction rate, it does not have a substantial effect on the acidity of the hydroxyl group. The pKa of the hydroxyl group in N-(hydroxymethyl)phthalimidine (12.96) is very close to that of N-(hydroxymethyl)benzamide (13.05). amazonaws.com This indicates that the observed rate increase upon N-alkylation is not due to a change in the concentration of the deprotonated intermediate but rather an effect on the rate-limiting breakdown step. amazonaws.com

Derivatization Strategies for this compound and its Analogues

Synthesis of Substituted Phenyl Ring Derivatives

Derivatives of benzamides with substituents on the phenyl ring are synthesized for various applications, including structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.net A common strategy involves the reaction of a substituted benzoyl chloride with an appropriate amine. For example, N-(4-acetyl-phenyl)-4-substituted-benzamide can be prepared by reacting p-substituted benzoyl chlorides with p-amino acetophenone. wisdomlib.org These intermediates can then be used to synthesize more complex molecules like chalcones. wisdomlib.org

The nature of the substituent on the phenyl ring can significantly impact the biological activity of the resulting derivative. SAR studies on a series of N-substituted benzamide derivatives revealed that the presence of a chlorine atom or a nitro group on the benzene (B151609) ring tends to decrease the anti-proliferative activity against cancer cell lines. nih.govresearchgate.net Conversely, other substituents can enhance activity. For instance, in the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, a range of substituents on the benzamide phenyl ring (such as fluoro and chloro groups) were successfully incorporated, leading to products with moderate to good yields. mdpi.com

Synthesis of Amide Nitrogen Substituted Derivatives

Substitution at the amide nitrogen represents a key strategy for modifying the properties of benzamides. These N-substituted derivatives are often synthesized by coupling a carboxylic acid (or its activated form, like an acid chloride) with a primary or secondary amine. sphinxsai.com A series of N-substituted benzamide derivatives have been synthesized based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.net This involves reacting a substituted benzoic acid with various amines to introduce different functional groups onto the amide nitrogen. researchgate.netresearchgate.net

Another approach involves the reduction of a nitro group on a benzamide to an amine, which can then be further functionalized. For example, 3-nitro-N-phenylbenzamide and 4-nitro-N-phenylbenzamide can be selectively reduced to the corresponding amino derivatives. nih.gov These amino-N-phenylbenzamides can then react with α-haloketones to produce N-substituted derivatives. nih.gov The synthesis of these derivatives is often straightforward, involving reactions like refluxing equimolar quantities of a substituted aniline with an amino acid ester in methanol. sphinxsai.com

Chiral Synthesis and Stereoisomer Preparation

The synthesis of chiral benzamides, where stereoisomers can exist due to restricted rotation around the C-N amide bond or the presence of other chiral centers, is crucial in medicinal chemistry as different enantiomers can have distinct biological activities. nih.gov Asymmetric synthesis using chiral catalysts is a key method for producing single enantiomers. nih.gov

One strategy for preparing atropisomeric benzamides (stereoisomers arising from hindered rotation) involves enantioselective bromination. A simple tetrapeptide catalyst can be used to perform stereoselective bromination on tertiary benzamide substrates. nih.gov This reaction introduces a bromine atom at the ortho-position, creating a high barrier to rotation and allowing for the isolation of enantioenriched products. The resulting chiral brominated benzamides can then be further functionalized through reactions like metal-halogen exchange, enabling the synthesis of a variety of atropisomeric derivatives. nih.gov The separation and analysis of enantiomers are often achieved using techniques like chiral high-performance liquid chromatography (HPLC). nih.gov

Table 2: Examples of Chiral Benzamide Synthesis Strategies

| Method | Description | Key Features |

|---|---|---|

| Peptide-Catalyzed Bromination | Enantioselective synthesis of atropisomeric benzamides via catalytic electrophilic aromatic substitution. | Uses a simple tetrapeptide catalyst; creates axially chiral compounds. nih.gov |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. | High stereoselectivity. nih.gov |

Biocatalytic Amide-Bond Coupling for Derivatives

Biocatalytic methods for amide bond formation are gaining traction as a sustainable alternative to traditional chemical synthesis, which often requires harsh reagents and generates significant waste. rsc.orgrsc.orgnih.gov Enzymes, such as ATP-dependent amide bond synthetases (ABS), can be used to couple carboxylic acids and amines under environmentally benign conditions. rsc.orgchemrxiv.org

One approach utilizes robust and promiscuous ancestral ABS enzymes, engineered from templates like McbA from Marinactinospora thermotolerans. rsc.orgchemrxiv.org These enzymes can couple a wide range of "safechem" building blocks—amines and acids identified through in silico screening for low potential toxicity. rsc.org This safer-and-more-sustainable-by-design approach allows for the synthesis of novel amides while minimizing human and environmental toxicity. rsc.orgchemrxiv.org Another integrated chemo- and biocatalytic system merges nitrile hydratase enzymes with copper-catalyzed N-arylation in a one-pot reaction, providing an alternative and efficient route to amide bond construction. nih.gov This method avoids the need for protecting groups and is effective for synthesizing a broad scope of amides, including natural product derivatives and drug molecules. nih.gov

Spectroscopic and Computational Characterization of 4 Hydroxymethyl Benzamide and Derivatives

Advanced Spectroscopic Analyses

Advanced spectroscopic techniques provide a powerful toolkit for the detailed investigation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, methods such as infrared, nuclear magnetic resonance, and mass spectrometry offer complementary information regarding functional groups, atomic connectivity, and molecular mass.

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a molecule provides a unique fingerprint based on its vibrational modes.

The key functional groups in 4-(Hydroxymethyl)benzamide are the primary amide (-CONH₂), the hydroxyl group (-OH), and the para-substituted aromatic ring. The expected IR absorption bands for these groups are well-established. For the related isomer, N-(hydroxymethyl)benzamide, an intense broad band is observed in the region of 3400-3250 cm⁻¹, which is composed of overlapping bands from the O-H and N-H stretching vibrations. indexcopernicus.com The primary amide group also gives rise to two characteristic bands: the Amide I band (primarily C=O stretching) and the Amide II band (a combination of N-H bending and C-N stretching). In N-(hydroxymethyl)benzamide, the Amide I band appears at 1634 cm⁻¹ and the Amide II band at 1540 cm⁻¹. indexcopernicus.com

For this compound, similar characteristic absorptions are expected. The para-substitution pattern of the aromatic ring typically gives rise to strong C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3400-3200 | Strong, Broad | O-H Stretch, N-H Stretch | Hydroxyl, Primary Amide |

| ~3030 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~2900 | Medium | Aliphatic C-H Stretch | -CH₂- |

| ~1640 | Strong | C=O Stretch (Amide I) | Primary Amide |

| ~1550 | Medium | N-H Bend (Amide II) | Primary Amide |

| ~1400 | Medium | C-C Stretch (in-ring) | Aromatic Ring |

| ~1050 | Medium | C-O Stretch | Primary Alcohol |

| ~830 | Strong | C-H Out-of-plane Bend | p-disubstituted Aromatic |

Note: This table represents expected values based on the functional groups present. Actual peak positions may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H-NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the amide protons, and the hydroxyl proton.

The aromatic region will feature signals for the para-substituted benzene (B151609) ring, which typically appear as a pair of doublets (an AA'BB' system). The two protons ortho to the amide group will be in a different chemical environment than the two protons ortho to the hydroxymethyl group. The methylene protons (-CH₂-) of the hydroxymethyl group are expected to appear as a singlet, as there are no adjacent protons to cause splitting, though coupling to the hydroxyl proton can sometimes be observed. The amide (-NH₂) protons and the hydroxyl (-OH) proton are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Experimental data for a derivative, N-(4-bromo-3-methylphenyl)-4-(hydroxymethyl)benzamide, recorded in methanol-d₄, shows the protons of the 4-(hydroxymethyl)benzoyl moiety with the following chemical shifts: aromatic protons at δ 7.90 (d, J = 8.4 Hz, 2H) and δ 7.48 (d, J=8.4 Hz, 2H), and the methylene protons at δ 4.69 (s, 2H). indexcopernicus.com Data from the Biological Magnetic Resonance Bank (BMRB) for this compound in DMSO-d₆ at 298K provides a more direct reference. bmrb.io

Table 2: ¹H-NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -CONH₂) | ~7.9 | Doublet | ~8.0 |

| Aromatic H (ortho to -CH₂OH) | ~7.4 | Doublet | ~8.0 |

| -CH₂- | ~4.5 | Singlet | - |

| -NH₂ | Variable (Broad) | Singlet | - |

| -OH | Variable (Broad) | Singlet | - |

Note: Values are approximate and based on typical ranges and data from derivatives. Solvent: DMSO-d₆.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The ¹³C-NMR spectrum of this compound is expected to show signals for the carbonyl carbon, the four unique aromatic carbons (two substituted and two proton-bearing), and the methylene carbon.

The carbonyl carbon of the amide is typically found in the range of 165-175 ppm. The aromatic carbons will have chemical shifts between 120 and 150 ppm, with the carbons bearing substituents (C-1 and C-4) having distinct shifts from the protonated carbons. The methylene carbon of the hydroxymethyl group is expected to appear around 60-65 ppm.

For the derivative N-(4-bromo-3-methylphenyl)-4-(hydroxymethyl)benzamide, the carbon signals for the 4-(hydroxymethyl)benzoyl portion were assigned as follows: δ 168.61 (C=O), 147.18 (C-4), 134.84 (C-1), 128.73 (C-2, C-6), 127.74 (C-3, C-5), and 64.56 (-CH₂-). indexcopernicus.com These values provide a strong basis for the expected shifts in the parent compound.

Table 3: ¹³C-NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-4 (aromatic, attached to -CH₂OH) | ~147 |

| C-1 (aromatic, attached to -CONH₂) | ~134 |

| C-2, C-6 (aromatic) | ~128 |

| C-3, C-5 (aromatic) | ~127 |

| -CH₂- | ~64 |

Note: Values are based on data from the derivative N-(4-bromo-3-methylphenyl)-4-(hydroxymethyl)benzamide and are expected to be similar for the parent compound. indexcopernicus.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . biosynth.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 151. The fragmentation of benzamides is often characterized by cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. A common fragment for benzamides is the benzoyl cation (m/z 105), which can subsequently lose carbon monoxide to form the phenyl cation (m/z 77). nih.gov For this compound, the corresponding 4-(hydroxymethyl)benzoyl cation would be at m/z 135. Other potential fragmentations include the loss of water from the molecular ion (m/z 133), loss of the amide group (-NH₂) to give a fragment at m/z 135, and loss of the hydroxymethyl group (-CH₂OH).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Loss from Molecular Ion |

|---|---|---|

| 151 | [C₈H₉NO₂]⁺ | - (Molecular Ion) |

| 135 | [HOC₆H₄CH₂CO]⁺ | -NH₂ |

| 134 | [C₈H₈NO]⁺ | -OH |

| 133 | [C₈H₇NO]⁺ | -H₂O |

| 122 | [C₇H₈NO]⁺ | -CHO |

| 105 | [C₇H₅O]⁺ | -NH₂ and -CH₂O |

| 77 | [C₆H₅]⁺ | -CO from m/z 105 |

Note: This table represents predicted fragmentation patterns. Experimental observation and relative abundances may vary.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores in this compound are the benzene ring and the carbonyl group of the amide.

Aromatic compounds typically exhibit strong absorption bands due to π → π* transitions. For benzene itself, these transitions occur around 204 nm and 256 nm. Substitution on the benzene ring can shift these absorption maxima (λmax) and increase their intensity. The carbonyl group also has a weak n → π* transition, which is often observed at longer wavelengths, and a stronger π → π* transition. In benzamide (B126), these transitions are conjugated with the aromatic system. UV-Vis spectra of some benzamide-based dendrimer precursors have shown absorption maxima around 290 nm. rsc.org It is expected that this compound will exhibit strong absorption in the UV region due to the conjugated system.

Table 5: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~200-220 | π → π* | Aromatic Ring |

| ~250-290 | π → π* | Conjugated Benzoyl System |

| >300 | n → π* (weak) | Carbonyl Group |

Note: These are estimated absorption regions based on the chromophores present. The exact λmax and molar absorptivity (ε) depend on the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical and Computational Studies

Theoretical and computational chemistry offer powerful tools for understanding the molecular properties of this compound and its derivatives at an atomic level. These methods provide insights into electronic structure, stability, and potential biological interactions, guiding the design of new functional molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For benzamide derivatives, DFT calculations are instrumental in optimizing molecular geometry, predicting vibrational frequencies, and analyzing electronic properties. nih.govajol.info Studies on related compounds, such as benzaldehyde (B42025) and other benzamide derivatives, frequently employ the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d) to achieve a balance between accuracy and computational cost. ajol.infoijaresm.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity and kinetic stability. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.net

For the parent compound, benzamide, the calculated HOMO-LUMO gap is approximately 5.611 eV. researchgate.net In a study on 4-(hydroxymethyl)benzaldehyde, a structurally similar compound, DFT calculations were used to analyze the frontier orbitals. ijaresm.com The introduction of substituents on the benzene ring is a common strategy to tune the HOMO-LUMO energy levels. rsc.org For instance, in a study on novel benzamide derivatives, the presence of a diphenylmethane (B89790) ligand group was shown to have a strong electron-donating effect, influencing the frontier orbitals. nih.gov The analysis of the orbital composition helps to understand the electronic transitions, such as the π-π* transitions, that are characteristic of these aromatic systems. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energy Values for Benzamide and Related Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Benzamide | DFT | Not specified | Not specified | 5.611 | researchgate.net |

| 4-(hydroxymethyl)benzaldehyde | B3LYP/6-31G(d,p) | Not specified | Not specified | Not specified | ijaresm.com |

DFT calculations are also employed to predict the stability and electronic properties of molecules. In a computational study of a molecule containing an N-(hydroxymethyl)benzamide (NBA) group, DFT was used to calculate the optimized geometry and natural bond orbital (NBO) parameters. nih.gov The results indicated the formation of an intramolecular hydrogen bond, which contributed positively to the stability of the compound. nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can reveal regions that are prone to electrophilic or nucleophilic attack, which is crucial for predicting intermolecular interactions. researchgate.net Studies on chlorinated phenyl benzamides have shown that the band gap, calculated from the electronic structure, can range from values typical of semiconducting materials (0.74 eV) to those of non-linear optical (NLO) materials (3.08 eV), depending on the substitution pattern. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict ligand-receptor interactions. nih.gov

Studies on various benzamide derivatives have demonstrated their potential as inhibitors for a range of protein targets. For example, derivatives of 4-(aminomethyl)benzamide (B1271630), a close structural analog of this compound, have been investigated as tyrosine kinase inhibitors. nih.gov Molecular modeling of one such analog showed that the 4-(aminomethyl)benzamide fragment acts as a flexible linker, allowing the molecule to adopt a favorable geometry to bind within the active site of the T315I-mutant Abl kinase. nih.gov

The amide group itself is often crucial for binding. In a study targeting the ZNF207 protein, docking results revealed that the amide side chain of a benzamide derivative formed critical hydrogen bonds with asparagine and aspartic acid residues in the protein's binding pocket. acs.org Similarly, docking of HDAC inhibitors has shown that the benzamide moiety can interact with key residues such as HIS145, HIS146, and GLY154 through hydrogen bonding. ajchem-a.com These simulations help elucidate the specific amino acid interactions that stabilize the ligand-receptor complex, providing a rational basis for designing more potent and selective inhibitors. nih.govmdpi.com

Table 2: Examples of Molecular Docking Studies on Benzamide Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Finding | Source |

| 4-(Arylaminomethyl)benzamides | T315I-mutant Abl Kinase | Not specified | Flexible linker allows favorable geometry for binding. | nih.gov |

| N-(Anthracen-9-ylmethyl) Benzamides | ZNF207 | ASN17, ASP63 | Amide group forms crucial hydrogen bonds. | acs.org |

| Imidazolo-Triazole Hydroxamic Acids (with Benzamide moiety) | HDAC2 | HIS145, HIS146, GLY154, TYR308 | Benzamide group acts as a surface recognition feature. | ajchem-a.com |

| 2,4-Dianilinopyrimidines (with Benzamide moiety) | Focal Adhesion Kinase (FAK) | Not specified | Elucidation of possible binding modes to guide inhibitor design. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. igi-global.com These mathematical models are essential tools for predicting the activity of new chemical entities and optimizing lead compounds in drug discovery. jppres.com

Several QSAR studies have been successfully performed on various classes of benzamide derivatives. In one study on 48 aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, a 3D-QSAR model was developed with excellent statistical significance (r² = 0.99) and predictive power (q² = 0.85). nih.gov The model revealed that hydrophobic character and the presence of hydrogen bond-donating groups were critical for enhancing inhibitory activity, whereas electron-withdrawing groups had a negative impact. nih.gov

Another QSAR study on N-substituted phenyl benzamide derivatives as antiulcer agents also yielded a statistically robust model (r²=0.84, r²pred=0.88). igi-global.com This work suggested that properties such as polar surface area, hydrophobic constant, and polarizability played a crucial role in the activity of the designed compounds. igi-global.com A QSAR model for benzylidene hydrazine (B178648) benzamides as anticancer agents identified Log S (water solubility), rerank score, and molar refractivity (MR) as important descriptors for activity. jppres.com These studies collectively demonstrate how QSAR can provide clear guidelines for designing new benzamide derivatives with improved potency by identifying the key physicochemical and structural features that govern their biological effects. nih.gov

Table 3: Summary of QSAR Studies on Benzamide Derivatives

| Derivative Class | Biological Activity | Key Descriptors/Findings | Statistical Significance | Source |

| Aminophenyl benzamides | HDAC Inhibition | Hydrophobic character, H-bond donors (+), EWGs (-) | r² = 0.99, q² = 0.85 | nih.gov |

| N-substituted Phenyl Benzamides | Antiulcer (H+/K+-ATPase inhibition) | Polar surface area, hydrophobic constant, polarizability | r² = 0.84, r²pred = 0.88 | igi-global.com |

| Benzylidene hydrazine benzamides | Anticancer (A459 cell line) | Log S, rerank score, Molar Refractivity (MR) | R² = 0.849, Q² = 0.61 | jppres.com |

Structure Activity Relationship Sar Studies of 4 Hydroxymethyl Benzamide and Its Analogues

Influence of Hydroxymethyl Moiety on Biological Activity

The hydroxymethyl group (-CH2OH) is a key functional group that significantly influences the biological profile of 4-(Hydroxymethyl)benzamide. Its presence can affect solubility, receptor binding, and metabolic stability. nih.govfrontiersin.org The introduction of a hydroxymethyl group can alter the physicochemical properties of a parent compound, often leading to enhanced therapeutic advantages. nih.govfrontiersin.org

Impact of Hydroxymethyl Group Position and Stereochemistry

The position of the hydroxymethyl group on the benzamide (B126) scaffold is crucial for its biological activity. Research on positional isomers, such as 3-(hydroxymethyl)benzamide, indicates that the location of this group affects the molecule's ability to interact with biological targets. ontosight.ai While this compound is a known entity, its 3-hydroxymethyl isomer and derivatives have also been synthesized and studied for their potential biological activities, suggesting that the spatial arrangement of the hydroxymethyl group is a key determinant of function. ontosight.ai

The stereochemistry of substituents can also be a critical factor. For instance, in related benzamide derivatives, the stereochemistry of other parts of the molecule has been shown to be vital for activity, implying that if the hydroxymethyl group were part of a chiral center, its stereochemical configuration would likely have a profound impact on biological efficacy. smolecule.com

Role in Enzyme and Receptor Interactions

The hydroxymethyl group is instrumental in mediating interactions with enzymes and receptors. nih.govfrontiersin.org It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to the active sites of proteins. nih.govfrontiersin.org This ability to form hydrogen bonds is a significant factor in the potency of many bioactive compounds. nih.govfrontiersin.org For example, in the context of N-methyl-D-aspartate (NMDA) receptor antagonists, the hydroxymethyl group has been shown to increase potency through hydrogen bonding interactions with the receptor. nih.gov Furthermore, the hydroxymethyl group can be a site for metabolic modification, such as oxidation to an aldehyde or a carboxylic acid, which can either activate or deactivate the compound. nih.gov

Impact of Phenyl Ring Substitutions on Biological Activity

Modifications to the phenyl ring of the benzamide scaffold have been extensively studied to understand their effect on biological activity. psu.edubohrium.com These substitutions can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. nih.gov

Electronic Effects of Substituents on Activity

The electronic nature of substituents on the phenyl ring can dramatically alter the biological activity of benzamide derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to modulate activity, although their effects can be target-dependent.

For instance, in a study of N-(phenylcarbamothioyl)benzamide derivatives, an electron-withdrawing nitro group resulted in greater cytotoxicity than an electron-donating methyl group, suggesting that the inductive effect of EWGs was more beneficial for this particular activity. researchgate.net Conversely, in other series of compounds, electron-releasing substitutions on the phenyl ring have led to good bacterial growth inhibition. rjptonline.org In some cases, the electronic influence of substituents has been found to have only a minor effect on inhibitory activity compared to steric factors. psu.edu

The following table summarizes the observed effects of different electronic substitutions on the activity of various benzamide analogues:

| Substituent Type | Example Group(s) | Observed Effect on Activity | Compound Series/Target | Reference |

| Electron-Withdrawing | Nitro (-NO2) | Increased cytotoxicity | N-(phenylcarbamothioyl)benzamides | researchgate.net |

| Electron-Withdrawing | Chloro (-Cl), Nitro (-NO2) | Good antibacterial activity | 1,2,4-triazole (B32235) substituted benzamides | rjptonline.org |

| Electron-Donating | Methyl (-CH3) | Lower cytotoxicity than EWG | N-(phenylcarbamothioyl)benzamides | researchgate.net |

| Electron-Donating | --- | Good bacterial growth inhibition | Hybrid 1,2,4-triazole derivatives | rjptonline.org |

| Both EWG and EDG | --- | Weakened activity | Histone deacetylase inhibitors | psu.edu |

Steric Hindrance and Molecular Recognition

Steric factors play a paramount role in the molecular recognition of benzamide derivatives by their biological targets. The size and shape of substituents on the phenyl ring can either facilitate or hinder the optimal binding of the molecule to an enzyme or receptor. psu.edu

In studies on histone deacetylase inhibitors, it was found that the steric factor in the anilide moiety, particularly at the 3′ and 4′ positions, played a significant role in the interaction with the enzyme. psu.edu For example, a 3'-methyl group caused a loss of activity, indicating that even a small amount of steric bulk at this position is detrimental. psu.edu Similarly, for N-acyloxy-N-alkoxybenzamides, a sterically demanding p-tert-butyl substituent was found to negatively impact mutagenicity levels, which were otherwise controlled by hydrophobicity. nih.gov The importance of steric effects is also highlighted in studies of neurokinin receptor antagonists, where the steric characteristics of substituents in the benzamide region have a crucial effect on activity. nih.gov

Modifications at the Amide Nitrogen and their Pharmacological Implications

The amide nitrogen and its substituents are a focal point for SAR studies, as modifications at this position can significantly impact a compound's pharmacological profile. psu.edubohrium.com These changes can affect the molecule's conformation, hydrogen bonding capacity, and metabolic stability. rsc.orgnih.gov

N-alkylation of the amide can influence biological activity. For example, the metabolic stability of N-(hydroxymethyl) compounds is affected by substitution on the amide nitrogen. nih.gov N-(hydroxymethyl)-N-methylbenzamide was found to be less stable than N-(hydroxymethyl)benzamide under alkaline conditions. nih.gov In the context of anticonvulsant benzamides, specific N,N-dimethyl-1,2-propanediamine moieties were found to be effective. walshmedicalmedia.com

Furthermore, the orientation of the amide bond itself is critical. In a series of SARS-CoV protease inhibitors, benzamides showed activity while their corresponding anilides (where the amide bond is inverted) were inactive, demonstrating the crucial role of the amide linkage's orientation for binding affinity. d-nb.info Modifications can also involve incorporating the nitrogen into a larger ring system, which has been shown to be key for affinity and selectivity for sigma-2 receptors in certain series. nih.gov Late-stage modifications of N-alkyl substituents on benzamides are an active area of research, with photocatalytic methods being developed to create libraries of derivatives with unique properties. rsc.org

N-Alkylation and N-Acylation Effects on Activity

The substitution of the amide nitrogen in benzamide analogues is a critical strategy in medicinal chemistry that significantly influences the compound's physicochemical properties and biological activity. N-alkylation and N-acylation can alter hydrogen-bonding capabilities, steric profile, metabolic stability, and reactivity.

Studies on simple N-methylated benzamides have shown that substitution on the amide nitrogen markedly affects the stability of metabolites. nih.gov For instance, while N-methylbenzamide is metabolized to the relatively stable N-(Hydroxymethyl)benzamide, the N,N-dimethylbenzamide metabolite, N-(hydroxymethyl)-N-methylbenzamide, is considerably less stable under alkaline conditions and is more readily degraded to produce formaldehyde (B43269). nih.gov This suggests that secondary amides (N-alkyl) and tertiary amides (N,N-dialkyl) within this chemical class will have different metabolic fates and potential toxicities. nih.gov

The synthetic route and outcome can also be heavily influenced by N-alkylation attempts. Efforts to perform N-alkylation on 2-azidobenzamide, a related analogue, with primary alkyl halides resulted in a mixture of benzotriazinone and quinazolinone, rather than the expected N-alkylated product. acs.org However, the use of benzylic or allylic halides in the same reaction led exclusively to the formation of benzotriazinones. acs.org This demonstrates that the nature of the alkyl group being introduced is a key determinant of the final molecular scaffold.

Furthermore, N-acylated derivatives, or more specifically the N-(hydroxymethyl)amides that can be derived from them, serve as important synthetic intermediates. They can act as precursors to highly reactive N-acyliminium cations, which are valuable in forming new carbon-carbon or carbon-heteroatom bonds. nih.gov

| Parent Compound | N-Hydroxymethyl Metabolite | Relative Stability | Notes |

|---|---|---|---|

| N-methylbenzamide | N-(Hydroxymethyl)benzamide | More Stable | Characterized as a major, stable metabolite in vitro and in vivo. |

| N,N-dimethylbenzamide | N-(Hydroxymethyl)-N-methylbenzamide | Less Stable | Less stable under alkaline conditions; degrades to produce formaldehyde. |

Influence of Amide Linker Rigidity and Flexibility

The amide linker is a fundamental component of the this compound structure, and its conformational properties are paramount to biological activity. The planarity of the amide bond, a result of resonance, can be modulated by introducing steric bulk or by incorporating the linker into a ring system, which in turn affects how the molecule interacts with its biological target.

The inherent planarity of the amide bond can be disrupted, leading to "twisted amides." nih.gov This distortion, often caused by sterically demanding substituents, alters the chemical properties of the amide, including its susceptibility to hydrolysis and its rotational barrier. nih.gov In drug design, manipulating the rigidity of the linker is a common strategy to orient functional groups in a specific, biologically active conformation.

A clear example of this principle is seen in the design of ligands for uranyl (UO2) complexation, where bis-chelator molecules were connected by various linkers. escholarship.org A series of ligands were synthesized with linkers of varying rigidity, including highly rigid aromatic systems like 3,4-thiophene and o-phenylene, and more flexible systems like α,α'-m-xylene which contains methylene (B1212753) spacers. escholarship.org The study found that both very short, rigid linkers and very long, flexible linkers could provide optimal geometries for metal coordination, resulting in planar and unstrained molecular arrangements. escholarship.org This highlights that there is no single rule for linker flexibility; rather, it must be optimized for a specific biological target.

In some molecular scaffolds, the amide linker is structurally indispensable. For certain SARS-CoV protease inhibitors, any attempt to replace the central amide linker or its carbonyl group with a sulfonyl group, for example, had a significant negative impact on inhibitory activity. researchgate.net This was attributed to the loss of a critical hydrogen bond between the carbonyl oxygen and the backbone of the protein target. researchgate.net

| Linker Type | Example Linkers | Key Property | Outcome |

|---|---|---|---|

| Short, Rigid | ethyl, 3,4-thiophene, o-phenylene | High Rigidity | Provides optimal ligand geometry, resulting in planar, unstrained complexes. |

| Flexible | α,α'-m-xylene | Contains flexible methylene spacers | Can also provide optimal geometry depending on length. |

| Long, Rigid | 1,8-fluorene | High Rigidity | Provides optimal ligand geometry, resulting in planar, unstrained complexes. |

Chiral Considerations in Structure-Activity Relationships

The introduction of one or more chiral centers into analogues of this compound is a pivotal consideration in SAR studies. The resulting stereoisomers—enantiomers and diastereomers—can exhibit markedly different activity, potency, and selectivity. nih.govnih.gov This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral, creating a specific three-dimensional environment where only a correctly oriented molecule can bind effectively.

Enantiomeric and Diastereomeric Activity Profiles

Research into various classes of molecules containing benzamide or related motifs consistently demonstrates the profound impact of stereochemistry on function.

In the development of sphingosine (B13886) kinase (SK) inhibitors, SAR studies revealed the importance of a 4-hydroxypiperidinyl group for activity. nih.gov Subsequent work that generated chiral piperidyl analogues with hydroxyl and hydroxymethyl groups confirmed that specific stereochemistries were essential for achieving selective inhibition of the SK1 isoform. nih.gov

Similarly, studies on 5-phenylmorphan derivatives have shown that the stereochemistry at the C9 position is a critical determinant of pharmacological activity. nih.gov A titanium-mediated reductive amination reaction used to introduce an amino group at this position was found to be diastereoselective, yielding a product where the new C9 amino group was cis to the tertiary amine in the morphan ring system. nih.gov The separation and individual testing of these diastereomers are crucial, as they often possess distinct activity profiles at their target receptors.

The stereoselective synthesis of aminodeoxystatine derivatives provides another example, where an N-hydroxymethyl group was used to direct the stereoselective conjugate addition of a nitrogen nucleophile, leading to a diastereomeric ratio of approximately 10:1. researchgate.net Such methods are vital for accessing individual stereoisomers to evaluate their unique biological properties.

| Compound Class | Stereochemical Feature | Observation | Reference |

|---|---|---|---|

| Piperidyl-substituted SK Inhibitors | Chiral piperidyl ring with hydroxymethyl groups | Specific stereoisomers are crucial for selective SK1 inhibition. | nih.gov |

| C9-substituted 5-Phenylmorphans | Diastereomers at the C9 position | Synthesis is diastereoselective; isomers have distinct pharmacological profiles. | nih.gov |

| Aminodeoxystatine derivatives | Stereocenter created via intramolecular conjugate addition | The N-hydroxymethyl group directs the reaction to favor one diastereomer (10:1 ratio). | researchgate.net |

Stereoselective Binding and Pharmacological Outcomes

The differences in pharmacological activity between stereoisomers are a direct consequence of stereoselective binding at the molecular target. The specific three-dimensional arrangement of atoms in one isomer allows for a more favorable set of interactions with the binding site than its mirror image or diastereomer.

A classic illustration of this principle comes from studies on the binding of N-methyl-barbiturate enantiomers to serum albumins from different species. nih.gov The binding affinity of the enantiomers varied significantly depending on the source of the albumin (human, bovine, or rat). nih.gov For example, with human serum albumin, the binding extent for the (S)-(+)-enantiomers increased with increasing alkyl chain length, whereas this trend was not observed for the (R)-(-)-enantiomers. nih.gov This demonstrates that the chiral environment of the protein's binding pocket can clearly distinguish between enantiomers.

This concept extends to specific drug targets. In the development of selective ligands for the D3 dopamine (B1211576) receptor, computational modeling of benzamide-containing analogues identified a key interaction with a tyrosine residue in the receptor's transmembrane helix. nih.gov Such a specific interaction is highly dependent on the ligand's stereochemistry, explaining the observed differences in binding affinity and selectivity between isomers. nih.gov

Therefore, the varied pharmacological outcomes of chiral this compound analogues—such as one enantiomer acting as a potent agonist while the other is inactive—can be directly attributed to the degree of complementarity between the ligand's stereostructure and the topography of its biological target.

Biomedical and Pharmacological Research Applications of 4 Hydroxymethyl Benzamide Derivatives

Potential Therapeutic Applications

The structural motif of benzamide (B126) is present in numerous compounds that exhibit a broad spectrum of biological effects. researchgate.net The ability to modify the core structure at various positions, including the amine and the phenyl ring, has enabled the development of derivatives with enhanced potency and selectivity for various biological targets.

Derivatives of benzamide are recognized for their potential to treat inflammatory diseases. smolecule.comontosight.aiontosight.ai Research has shown that certain compounds in this class can significantly reduce the levels of pro-inflammatory cytokines. For instance, roflumilast, a benzamide derivative, has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. researchgate.net It inhibits PDE4 from human neutrophils with a half-maximal inhibitory concentration (IC50) of 0.8 nM, while showing minimal effect on other PDE isoforms even at much higher concentrations. researchgate.net Another study demonstrated that 4-Chloro-N-(2-hydroxy-1-phenylethyl)benzamide significantly lowered pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a protective effect against inflammation-related damage.

| Compound/Derivative Class | Target/Assay | Activity (IC₅₀/Effect) |

| Roflumilast | Phosphodiesterase 4 (PDE4) | 0.8 nM researchgate.net |

| 4-Chloro-N-(2-hydroxy-1-phenylethyl)benzamide | Pro-inflammatory Cytokines (LPS-stimulated macrophages) | Significant reduction |

| Arylpiperazine derivatives | Carrageenan-induced hind paw edema | Inflammation reduction researchgate.net |

The benzamide scaffold is a key component in the development of new antimicrobial agents, with derivatives showing activity against various bacterial and fungal strains. ontosight.airesearchgate.netnanobioletters.com A study on newly synthesized N-benzamide derivatives revealed significant antibacterial activity. nanobioletters.com Compound 5a from this study showed excellent activity against both Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c were effective, particularly against E. coli with a MIC of 3.12 µg/mL. nanobioletters.com Another class, 7-benzamidocoumarin derivatives, also displayed good antibacterial activity, with MIC values ranging from 6.25 to 50 μg/mL against several bacteria. researchgate.net Furthermore, novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides have demonstrated potent inhibition against both gram-negative and gram-positive bacteria, with compound 9a showing a MIC of 0.25 mg/mL against E. coli and S. aureus. tandfonline.com

| Compound/Derivative Class | Organism(s) | Activity (MIC) | Zone of Inhibition (mm) |

| Compound 5a (N-benzamide derivative) | E. coli | 3.12 µg/mL nanobioletters.com | 31 mm nanobioletters.com |

| B. subtilis | 6.25 µg/mL nanobioletters.com | 25 mm nanobioletters.com | |

| Compound 6b (N-benzamide derivative) | E. coli | 3.12 µg/mL nanobioletters.com | 24 mm nanobioletters.com |

| Compound 6c (N-benzamide derivative) | B. subtilis | 6.25 µg/mL nanobioletters.com | 24 mm nanobioletters.com |

| Compound 21 (7-benzamidocoumarin) | S. aureus, B. pumilus, S. typhi | 6.25 µg/mL researchgate.net | Not Reported |

| Compound 9a (pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamide) | E. coli, S. aureus | 0.25 mg/mL tandfonline.com | Not Reported |

Benzamide derivatives have been extensively explored as potential anticancer agents, often functioning as kinase inhibitors or targeting other mechanisms involved in tumor progression. researchgate.netmdpi.comevitachem.com A series of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides were synthesized and evaluated as focal adhesion kinase (FAK) inhibitors. mdpi.com Several of these compounds showed potent anti-FAK activity at low-nanomolar concentrations. mdpi.com Specifically, compound 8a displayed a potent IC₅₀ value of 0.047 ± 0.006 μM against FAK and showed selective antiproliferative effects against H1975 and A431 cancer cell lines, with IC₅₀ values of 0.044 ± 0.011 μM and 0.119 ± 0.036 μM, respectively. mdpi.com Other derivatives, such as 8c (IC₅₀ = 0.030 ± 0.007 μM) and 8d (IC₅₀ = 0.040 ± 0.011 μM), also exhibited high inhibitory activity against FAK. mdpi.com In another study, N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamide derivatives were synthesized and tested against the MCF-7 breast cancer cell line, with compound 5g showing a promising IC₅₀ value of 7.64 µg/ml. d-nb.info

| Compound | Target/Cell Line | Activity (IC₅₀) |

| 8a (2,4-dianilinopyrimidine derivative) | FAK | 0.047 ± 0.006 μM mdpi.com |

| H1975 (lung cancer) | 0.044 ± 0.011 μM mdpi.com | |

| A431 (skin cancer) | 0.119 ± 0.036 μM mdpi.com | |

| 8c (2,4-dianilinopyrimidine derivative) | FAK | 0.030 ± 0.007 μM mdpi.com |

| 8d (2,4-dianilinopyrimidine derivative) | FAK | 0.040 ± 0.011 μM mdpi.com |

| 5g (N-[5-(...)-1,3,4-thiadiazole-2-yl] benzamide) | MCF-7 (breast cancer) | 7.64 µg/ml d-nb.info |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govmdpi.comoxazin-4-one | MCF-7 (breast cancer) | 68.59 ppm pjps.pk |

The modulation of the cardiovascular system represents another therapeutic avenue for benzamide derivatives. nih.gov A key target in this area is the endothelial nitric oxide synthase (eNOS) pathway, as reduced nitric oxide (NO) bioavailability is linked to many cardiovascular diseases. physiology.orgresearchgate.net Restoring NO signaling is a promising therapeutic strategy. physiology.org One approach involves the use of benzamide derivatives as direct activators of soluble guanylate cyclase (sGC), a critical receptor for NO. nih.gov For example, BAY 51-9491, a benzamide derivative, is an NO-independent, heme-dependent direct activator of sGC that potentiates the effects of NO. nih.gov Another compound, 4-Fluoro-N-indan-2-yl-benzamide (AVE9488), is also noted in the context of eNOS modulation. researchgate.net Furthermore, research into 4-hydroxythiobenzamide (B41779) derivatives suggests they can be used to create prodrugs of existing medications to reduce cardiovascular side effects. google.com.na

Derivatives of 4-(hydroxymethyl)benzamide have shown significant promise in neuropharmacology, particularly as inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary strategy for treating the symptoms of neurodegenerative conditions like Alzheimer's disease. nih.gov A study involving newly designed benzamide, nicotinamide, and cinnamamide (B152044) derivatives reported potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The IC₅₀ values for the synthesized compounds ranged from 10.66 to 83.03 nM for AChE and 32.74 to 66.68 nM for BuChE. nih.gov The most active compounds from each series, B4 (a benzamide), N4 (a nicotinamide), and C4 (a cinnamamide), displayed noteworthy IC₅₀ values against AChE. nih.gov The potential for carbamate (B1207046) derivatives, which can be synthesized from the hydroxymethyl group, to inhibit acetylcholinesterase has also been noted. evitachem.com

| Compound | Target Enzyme | Activity (IC₅₀) |

| B4 (Benzamide derivative) | Acetylcholinesterase (AChE) | 15.42 nM nih.gov |

| N4 (Nicotinamide derivative) | Acetylcholinesterase (AChE) | 12.14 nM nih.gov |

| C4 (Cinnamamide derivative) | Acetylcholinesterase (AChE) | 10.67 nM nih.gov |

| Synthesized Derivatives (Range) | Acetylcholinesterase (AChE) | 10.66 - 83.03 nM nih.gov |

| Synthesized Derivatives (Range) | Butyrylcholinesterase (BuChE) | 32.74 - 66.68 nM nih.gov |

The benzamide structure is a valuable scaffold for developing novel antimalarial agents, particularly in the face of growing drug resistance. researchgate.net Research has identified several benzamide derivatives with significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net A notable example is a series of cyclopropyl (B3062369) carboxamides that target the parasite's cytochrome b protein. nih.gov Within this series, N-Cyclopropyl-4-((cyclopropyl(4-(hydroxymethyl)benzyl)amino)methyl)benzamide (71) , which incorporates the 4-(hydroxymethyl)benzyl group, was synthesized as part of the research effort. nih.gov The initial hit compounds, W466 and W499 , showed modest potency against the asexual stage of the parasite with half-maximal effective concentration (EC₅₀) values of 0.11 and 0.28 μM, respectively, and no toxicity to human HepG2 cells. nih.gov Structure-activity relationship studies revealed that hydrophobic aliphatic groups in the 3- or 4-position of the aryl ring, such as isopropyl or t-butyl substituents, led to a moderate increase in activity, with EC₅₀ values ranging from 0.06 to 0.11 μM. nih.gov Another study identified a novel class of disubstituted benzamides, with the lead compound demonstrating EC₅₀ values of 60 nM and 430 nM against the 3D7 and K1 strains of malaria, respectively. researchgate.net

| Compound/Derivative Class | P. falciparum Strain | Activity (EC₅₀) |

| W466 (cyclopropyl carboxamide) | Not Specified | 0.11 μM nih.gov |

| W499 (cyclopropyl carboxamide) | Not Specified | 0.28 μM nih.gov |

| Isopropyl/t-butyl substituted derivatives | Not Specified | 0.06 - 0.11 μM nih.gov |

| Disubstituted benzamide (lead compound) | 3D7 | 60 nM researchgate.net |

| K1 | 430 nM researchgate.net |

Pharmacological Mechanism of Action Studies

Derivatives of this compound have been the subject of extensive pharmacological research to elucidate their mechanisms of action. These investigations focus on how these molecules interact with specific biological targets to exert their effects, encompassing receptor binding, enzyme modulation, and influence on cellular signaling pathways.

Receptor Binding and Agonist/Antagonist Activity

The interaction of this compound derivatives with various receptors is a key area of study. These compounds have been shown to act as agonists or antagonists, binding to receptors and either activating them or blocking their activity.

Notably, a significant body of research has focused on their activity at serotonin (B10506) 5-HT₄ receptors. Certain 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been synthesized and evaluated as selective 5-HT₄ receptor agonists. nih.govnih.gov For instance, the optical isomer 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, also known as TKS159, demonstrated a potent affinity for 5-HT₄ receptors in radioligand binding assays. nih.gov The specific stereochemistry of TKS159 was found to be crucial for its high affinity and activity. nih.gov Modifications to the piperidin-4-ylmethyl moiety of similar benzamide derivatives were found to influence binding affinity for the 5-HT₄ receptor. sic.gov.co

Beyond serotonin receptors, derivatives have been identified as modulators of nuclear receptors. A study expanding on 1,2,4-oxadiazole (B8745197) derivatives identified 5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole as a Farnesoid X Receptor (FXR) antagonist. mdpi.com Interestingly, this compound also displayed agonistic activity towards the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. mdpi.com The para-hydroxymethyl group on the benzyl (B1604629) ring was found to form a direct hydrogen bond with His298 in the FXR ligand-binding domain. mdpi.com Other research has explored derivatives as ligands for adenosine (B11128) receptors, with some showing profiles as partial agonists or neutral antagonists. mdpi.comunits.it

Table 1: Receptor Binding Activity of this compound Derivatives

| Compound Name | Target Receptor | Activity | Reported Affinity/Potency |

| 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) | 5-HT₄ | Agonist | Potent affinity in [³H]GR113808 binding assay nih.gov |

| 4-amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4-ylmethyl]benzamide | 5-HT₄ | Agonist | High binding affinity (Ki = 0.3 nM) sic.gov.co |

| 5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole | Farnesoid X Receptor (FXR) | Antagonist | Active in cell-based reporter assays mdpi.com |

| 5-[1-(4-(Hydroxymethyl)benzyl)piperidin-4-yl]-3-(naphthalen-2-yl)-1,2,4-oxadiazole | Pregnane X Receptor (PXR) | Agonist | Active in cell-based reporter assays mdpi.com |

Enzyme Inhibition and Activation

The ability of this compound derivatives to modulate the activity of enzymes is another critical aspect of their pharmacological profile. Research has identified derivatives that act as potent and selective inhibitors or, less commonly, activators of various enzymes.

A prominent area of investigation is in cancer research, where these derivatives have been developed as enzyme inhibitors. For example, certain ortho-amino benzamides have been found to be potent inhibitors of histone deacetylase (HDAC) enzymes, which play a crucial role in epigenetic regulation and are important targets in oncology. google.com In a similar vein, a series of 2,4-dianilinopyrimidine derivatives incorporating an N-substituted benzamide moiety were designed as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell migration and proliferation. mdpi.com One of the most potent compounds from this series, 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide (compound 8a), displayed an IC₅₀ value of 0.047 µM against FAK. mdpi.com

Other enzyme targets include human Fatty Acid Amide Hydrolase (hFAAH), an enzyme involved in the degradation of endocannabinoids. tandfonline.com (S)-1-(Pent-4′-enoyl)-4-(hydroxymethyl)-azetidin-2-one derivatives have been synthesized and evaluated as inhibitors of hFAAH. tandfonline.com Furthermore, N-(anthracen-9-ylmethyl) benzamide derivatives have been discovered as inhibitors of ZNF207, a protein implicated in glioma. acs.org Conversely, some benzamide derivatives have been studied as allosteric activators of glucokinase, an enzyme critical for glucose sensing and insulin (B600854) secretion, suggesting potential applications in metabolic diseases. researchgate.net

Table 2: Enzyme Modulation by this compound Derivatives

| Compound Class/Name | Target Enzyme | Activity | Reported Potency (IC₅₀/Kᵢ) |

| Ortho-amino benzamide derivatives | Histone Deacetylase (HDAC) | Inhibition | Activity demonstrated in enzymatic assays google.com |

| 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide | Focal Adhesion Kinase (FAK) | Inhibition | IC₅₀ = 0.047 ± 0.006 μM mdpi.com |

| (S)-1-(Pent-4′-enoyl)-4-(hydroxymethyl)-azetidin-2-one derivatives | Human Fatty Acid Amide Hydrolase (hFAAH) | Inhibition | Biological evaluation and modeling performed tandfonline.com |

| N-(2-Aminophenyl)-Benzamide derivatives | Glucokinase | Activation | QSAR studies performed to model activation researchgate.net |

| N-(anthracen-9-ylmethyl) benzamide derivatives | ZNF207 | Inhibition | Antiproliferation activity reported acs.org |

Cellular Pathway Modulation

The interaction of this compound derivatives with receptors and enzymes ultimately translates into the modulation of complex cellular signaling pathways. These pathways govern fundamental cellular processes, and their dysregulation is often implicated in disease.

Derivatives of this compound have been shown to influence several key pathways. For instance, by inhibiting HDACs, these compounds can alter gene expression patterns, leading to cell cycle arrest and apoptosis in cancer cells. google.com Similarly, the inhibition of FAK disrupts signaling cascades mediated by integrins and growth factor receptors, thereby affecting cell adhesion, migration, and survival, which are critical processes in cancer metastasis. mdpi.com

Research has also pointed to the modulation of developmental signaling pathways, such as the Hedgehog (Hh) pathway. nih.gov The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers. nih.gov Small molecule modulators can influence the activity of key components in this pathway, like the Smoothened (SMO) protein. nih.gov Additionally, studies using kinase inhibitor libraries, which include benzamide derivatives, on stem cells have demonstrated their ability to direct differentiation into specific cell lineages, such as dopamine (B1211576) neurons. nih.gov This indicates a profound ability to modulate the complex signaling networks that control cell fate. nih.gov

Metabolic Studies and Biotransformation

Understanding the metabolic fate of this compound derivatives is essential for their development as therapeutic agents. These studies investigate how the body processes these compounds, including their absorption, distribution, metabolism, and excretion (ADME).

In vitro and In vivo Metabolic Fate

The metabolic conversion of this compound and its precursors has been examined in both in vitro and in vivo systems. In vitro studies typically utilize liver preparations, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govnih.gov In vivo studies, usually conducted in animal models, provide a more complete picture of the compound's fate within a whole organism. nih.gov

One study investigated the metabolism of N-methylbenzamides, demonstrating that N-(Hydroxymethyl)-benzamide is a major metabolite formed in vitro and is also identified as a urinary metabolite in vivo. nih.gov This oxidative metabolism was not significantly affected by substitution at the 4-position of the phenyl ring. nih.gov The metabolic fate of N-hydroxymethylbenzamide itself has also been studied, revealing that it undergoes further biotransformation. nih.gov This conversion was found to occur predominantly in the 9000g and microsomal supernatant fractions of mouse liver preparations. nih.gov

More recent studies on other N-alkyl benzamide derivatives have shown rapid oxidative metabolism by both rat and human liver microsomes. nih.gov For example, the metabolic pathways for two umami flavor compounds, S807 and S9229, were delineated, showing species-specific differences. nih.gov Furthermore, studies with radiolabeled neopentyl derivatives of benzamide have been conducted to evaluate their stability against metabolic enzymes like Cytochrome P450s (CYPs) and to assess their biodistribution in mice, providing valuable data on their in vivo behavior. snmjournals.org

Metabolite Identification and Characterization

A crucial component of metabolic studies is the identification and structural characterization of the resulting metabolites. This information helps to understand potential pathways of bioactivation or detoxification.

The biotransformation of N-hydroxymethyl compounds has been a focus of such research. N-Formylbenzamide and benzamide have been characterized as the primary products from the metabolism of N-hydroxymethylbenzamide in mouse liver preparations. nih.gov The instability of N-formylbenzamide suggests it is an intermediate that chemically degrades to benzamide. nih.gov N-Formylbenzamide was also tentatively identified as a urinary metabolite. nih.gov

In the metabolism of the parent compound N-methylbenzamide, N-(hydroxymethyl)-benzamide is a key identified metabolite. nih.gov For more complex derivatives, such as the flavour compound S807 (N-(heptan-4-yl)benzo[d] nih.govnih.govdioxole-5-carboxamide), the dominant metabolic pathway in rats involves the oxidative splitting of the methylenedioxy group to form the corresponding 3,4-dihydroxybenzamide. nih.gov This metabolite is then subject to further Phase II metabolism, being converted to O-methyl ethers and their glucuronide conjugates. nih.gov

Table 3: Identified Metabolites of this compound and Related Derivatives

| Parent Compound | Identified Metabolite(s) | System |

| N-methylbenzamide | N-(Hydroxymethyl)-benzamide nih.gov | In vitro (mouse liver), In vivo (mouse urine) |

| N-hydroxymethylbenzamide | N-Formylbenzamide, Benzamide nih.gov | In vitro (mouse liver), In vivo (mouse urine) |

| N,N-dimethylbenzamide | N-(Hydroxymethyl)-N-methylbenzamide nih.gov | In vitro (mouse liver) |

| N-(heptan-4-yl)benzo[d] nih.govnih.govdioxole-5-carboxamide (S807) | 3,4-dihydroxybenzamide, 3- and 4-O-methyl ethers, glucuronide conjugates nih.gov | In vitro (rat and human liver microsomes) |

Crystallography and Solid State Research of Benzamide Systems

Cocrystal Formation with Benzoic Acids and Derivatives

The ability of benzamides to form cocrystals, particularly with carboxylic acids, is well-documented. These multi-component crystals are held together by non-covalent interactions and offer a route to modify the physicochemical properties of the constituent molecules. Benzamide (B126) and its derivatives are frequently chosen as model systems for studying these phenomena due to their capacity to form predictable supramolecular synthons. acs.orgiucr.org

The primary driving force for cocrystal formation between benzamides and benzoic acids is the highly robust and predictable acid-amide supramolecular heterosynthon. acs.orgresearchgate.net This interaction consists of a pair of hydrogen bonds between the carboxylic acid group of the coformer and the amide group of the benzamide, forming a stable ring motif. The reliability of this synthon is a cornerstone of crystal engineering in these systems. iucr.org

Systematic studies on benzamide have shown that the chemical nature of the substituents on the benzoic acid coformer significantly influences the success of cocrystallization. researchgate.net Research indicates that cocrystal formation is more favorable when the benzoic acid moiety bears electron-withdrawing functional groups (e.g., nitro groups). researchgate.netlookchem.com These groups increase the acidity of the carboxylic acid proton, thereby strengthening the intermolecular acid-amide hydrogen bond. researchgate.net Computational studies have corroborated these experimental findings, showing a correlation between the interaction energy and the Hammett substitution constant of the groups on the benzoic acid. researchgate.netlookchem.com

The definitive proof of cocrystal formation and the detailed analysis of its structure are provided by single-crystal X-ray diffraction (SCXRD). This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice, including unit cell parameters and space group symmetry. nih.govmdpi.com

When single crystals suitable for SCXRD are not obtainable, Powder X-ray Diffraction (PXRD) is a vital tool. It is used to identify new crystalline phases by comparing the experimental pattern of the product to the patterns of the starting materials. lookchem.com Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), are also crucial for screening for cocrystal formation and studying their thermal stability and phase transitions. iucr.org

The following table presents representative crystallographic data for a well-characterized cocrystal from the benzamide family, specifically the 1:1 cocrystal of Carbamazepine and Benzamide, illustrating the type of information obtained from a structural analysis.

Table 1: Representative Crystallographic Data for Carbamazepine-Benzamide (1:1) Cocrystal

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂N₂O + C₇H₇NO |

| Formula Weight | 357.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.036(3) |

| b (Å) | 14.288(3) |

| c (Å) | 12.164(3) |

| α (°) | 90 |

| β (°) | 114.35(3) |

| γ (°) | 90 |

| Volume (ų) | 1904.3(7) |

| Z | 4 |

Data sourced from a study by Perlovich et al. and is intended as a representative example. nih.gov

Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of solid-state research. Different polymorphs can have distinct physical properties, and controlling their formation is a key aspect of crystal engineering. nih.gov